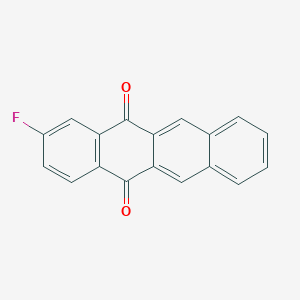
2-Fluorotetracene-5,12-dione
Cat. No. B8636266
Key on ui cas rn:
91786-17-3
M. Wt: 276.3 g/mol
InChI Key: NQAKVMKUCHVMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04601853
Procedure details


200 g (1.5 moles) of powdered aluminium chloride and 40 g (684 mmol) of sodium chloride are heated together at 140°-150° C. After about 1.5 hours, 40 g (136 mmol) of 2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid are added to the melt. The dark red mixture is stirred at 140°-150° C. for one hour. Hydrolysis is then carried out at about 100° C. by slowly adding ice-water. The precipitate is filtered off and stirred with 10% sodium carbonate solution. It is then washed neutral with water and dried. The resulting product is sublimed at 230° C. 13.1 g (70% of theory) of 2-fluoro-5,12-naphthacenequinone are obtained.


Name
2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid
Quantity
40 g
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[Cl-].[Na+].[F:7][C:8]1[CH:28]=[CH:27][C:11]([C:12]([C:14]2[C:23]([C:24]([OH:26])=O)=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)=[O:13])=[CH:10][CH:9]=1>>[F:7][C:8]1[CH:28]=[CH:27][C:11]2[C:12](=[O:13])[C:14]3[C:23](=[CH:22][C:21]4[C:16]([CH:15]=3)=[CH:17][CH:18]=[CH:19][CH:20]=4)[C:24](=[O:26])[C:10]=2[CH:9]=1 |f:0.1.2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Step Two
|
Name
|
2-(4-fluorobenzoyl)-naphthalene-3-carboxylic acid
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C(=O)C2=CC3=CC=CC=C3C=C2C(=O)O)C=C1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The dark red mixture is stirred at 140°-150° C. for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Hydrolysis
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate is filtered off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with 10% sodium carbonate solution
|
WASH
|
Type
|
WASH
|
|
Details
|
It is then washed neutral with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is sublimed at 230° C
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.1 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
